Ethyl 7-Fluoroindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-Fluoroindole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The addition of a fluorine atom at the 7th position and an ethyl ester group at the 3rd position of the indole ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-Fluoroindole-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. The process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form the indole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-Fluoroindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and indoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 7-Fluoroindole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-Fluoroindole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
- Ethyl 5-Fluoroindole-2-carboxylate
- 7-Fluoroindole
- 4-Fluoroindole
- 5-Fluoroindole
- 6-Fluoroindole
Comparison: Ethyl 7-Fluoroindole-3-carboxylate is unique due to the specific positioning of the fluorine atom and the ethyl ester group, which confer distinct chemical and biological properties. Compared to other fluoroindole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
ethyl 7-fluoro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 |
InChI Key |
ZYXKHAAMHKPHJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.